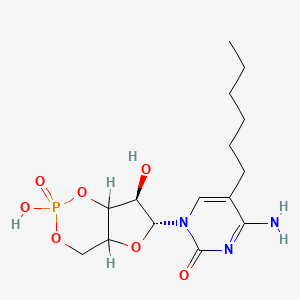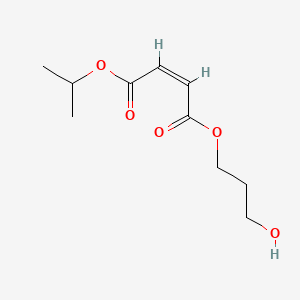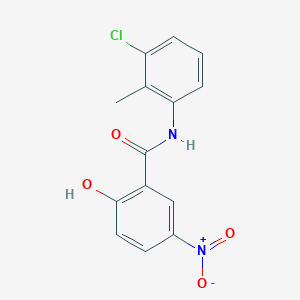
3'-Chloro-2'-methyl-2-hydroxy-5-nitrobenzanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is an organic compound with a complex structure that includes a chloro group, a methyl group, a hydroxy group, and a nitro group attached to a benzanilide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide typically involves multiple steps, starting with the nitration of a suitable precursor to introduce the nitro group. This is followed by chlorination and methylation reactions. The hydroxy group is usually introduced through a hydroxylation reaction. The final step involves the formation of the benzanilide structure through an amide bond formation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzanilides.
科学研究应用
3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
相似化合物的比较
- 2’-Chloro-3’-methyl-2-hydroxy-5-nitrobenzanilide
- 3’-Chloro-2’-ethyl-2-hydroxy-5-nitrobenzanilide
- 3’-Bromo-2’-methyl-2-hydroxy-5-nitrobenzanilide
Comparison: 3’-Chloro-2’-methyl-2-hydroxy-5-nitrobenzanilide is unique due to the specific arrangement of its functional groups, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
213460-66-3 |
|---|---|
分子式 |
C14H11ClN2O4 |
分子量 |
306.70 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-2-hydroxy-5-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-11(15)3-2-4-12(8)16-14(19)10-7-9(17(20)21)5-6-13(10)18/h2-7,18H,1H3,(H,16,19) |
InChI 键 |
RRGCPVRVTSNJEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



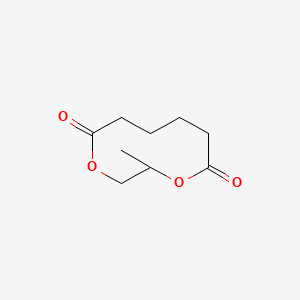
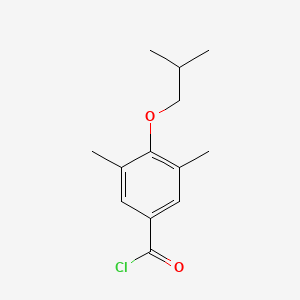
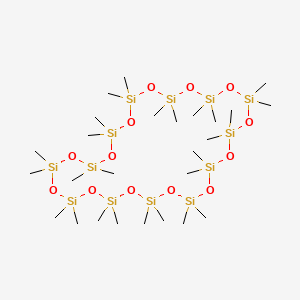
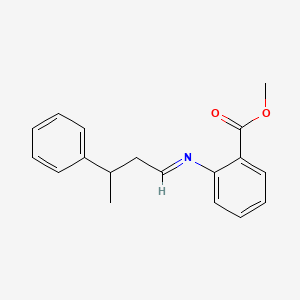
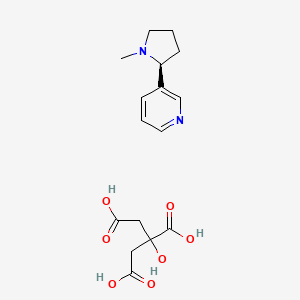
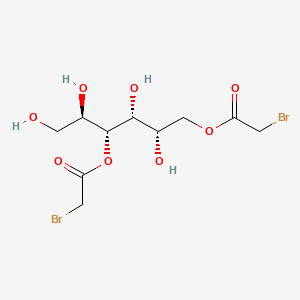
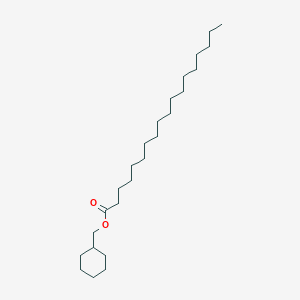

![Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
